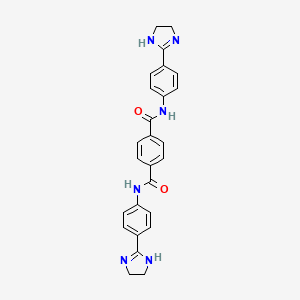![molecular formula C11H12ClN B14011890 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a unique spiro compound that features a cyclopropane ring fused to a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction of 2-chloroquinoline with cyclopropylamine under reflux conditions can yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety.
Spiro[cyclopropane-1,2’-steroids]: Contains a steroid moiety instead of quinoline.
Spiro[cyclopropane-1,9’-fluorene]: Features a fluorene moiety.
Uniqueness: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to the presence of the chloro substituent and the specific spiro fusion with the quinoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Properties
Molecular Formula |
C11H12ClN |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6-chlorospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12ClN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2 |
InChI Key |
IIGGCSOYJOEDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


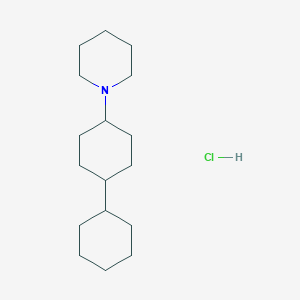
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
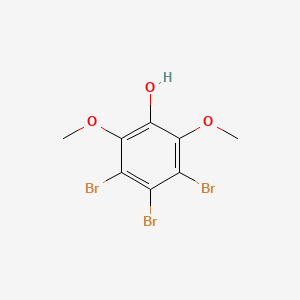
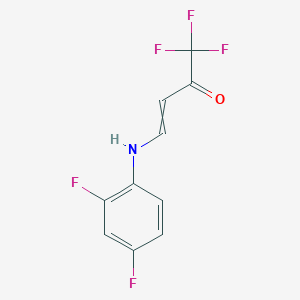
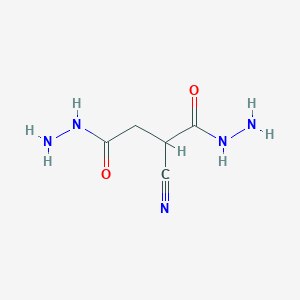
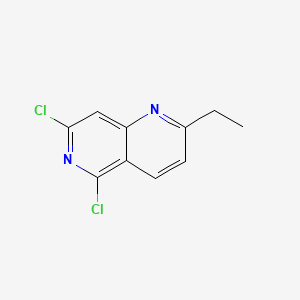

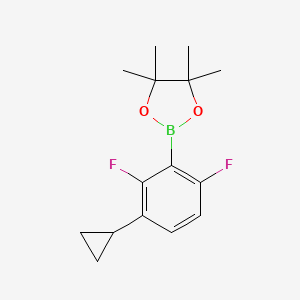
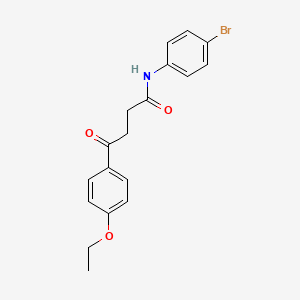
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
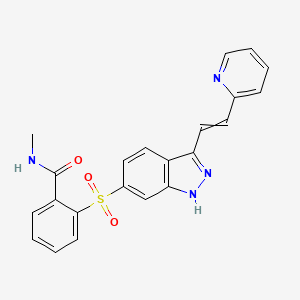

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
